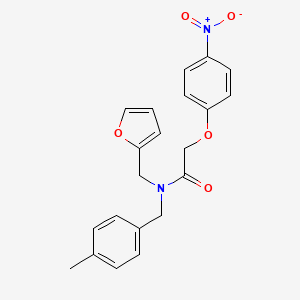![molecular formula C23H22N4O4S B11407702 N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-(6-methyl-1-benzofuran-3-yl)acetamide](/img/structure/B11407702.png)
N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-(6-methyl-1-benzofuran-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-(6-methyl-1-benzofuran-3-yl)acetamide is a complex organic compound that features a combination of pyrimidine, benzofuran, and acetamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-(6-methyl-1-benzofuran-3-yl)acetamide typically involves multiple steps. One common approach is to start with the preparation of the 4,6-dimethylpyrimidin-2-yl sulfonamide intermediate. This intermediate is then reacted with 4-aminophenyl acetamide under specific conditions to form the final product. The reaction conditions often involve the use of solvents like acetonitrile and catalysts such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-(6-methyl-1-benzofuran-3-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide and acetamide groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions are typically conducted under controlled temperatures and pH conditions to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-(6-methyl-1-benzofuran-3-yl)acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-(6-methyl-1-benzofuran-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may bind to and inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- N-(4,6-dimethylpyrimidin-2-yl)-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide
- N-(4,6-dimethylpyrimidin-2-yl)-3-(5-phenyl-2H-tetrazol-2-yl)methyl-1H-pyrazol-5-ol
Uniqueness
N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-(6-methyl-1-benzofuran-3-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C23H22N4O4S |
|---|---|
Molecular Weight |
450.5 g/mol |
IUPAC Name |
N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-2-(6-methyl-1-benzofuran-3-yl)acetamide |
InChI |
InChI=1S/C23H22N4O4S/c1-14-4-9-20-17(13-31-21(20)10-14)12-22(28)26-18-5-7-19(8-6-18)32(29,30)27-23-24-15(2)11-16(3)25-23/h4-11,13H,12H2,1-3H3,(H,26,28)(H,24,25,27) |
InChI Key |
UVTBOAISRMSSJN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CO2)CC(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC(=CC(=N4)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{3-[(3-methoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-7-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11407620.png)

![3-(2-hydroxyphenyl)-5-(3-methoxypropyl)-4-[4-(pentyloxy)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11407630.png)
![N-[(1Z)-1-(1-ethyl-1H-indol-3-yl)-3-(4-methylpiperazin-1-yl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide](/img/structure/B11407638.png)
![Dimethyl {2-(4-chlorobenzyl)-5-[(4-fluorobenzyl)amino]-1,3-oxazol-4-yl}phosphonate](/img/structure/B11407646.png)

![N-(2-{1-[3-(4-chloro-3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}ethyl)cyclohexanecarboxamide](/img/structure/B11407672.png)
![6-ethyl-N-{3-[(furan-2-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11407693.png)
![N-[5-(butylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-chloro-2-(propylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B11407694.png)
![N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-5-ethyl-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B11407695.png)
![butyl (9-methyl-6H-indolo[2,3-b]quinoxalin-6-yl)acetate](/img/structure/B11407696.png)
![3-(2-hydroxy-5-methylphenyl)-5-(3-methoxypropyl)-4-(4-propoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11407699.png)
![N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B11407704.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4,6-dimethyl-1-benzofuran-3-yl)acetamide](/img/structure/B11407716.png)
